Carbazole-9-ethanol

OLED Host Materials Thermal Stability

Researchers developing carbazole-based conductive polymers need a reactive hydroxyl anchor for esterification-a feature absent in common N-alkyl carbazoles like 9-ethylcarbazole. Carbazole-9-ethanol (CAS 1484-14-6) provides this critical -OH handle at the N-9 position. • Precursor to CzEMA monomer for poly(CzEMA) films achieving 424.1 μF cm⁻² specific capacitance • Enables esterification/etherification to fine-tune HOMO/LUMO for custom hole-transport layers • OLED host-material building block; derivatives reach thermal decomposition 304-344°C • ≥95% purity, white crystalline solid, mp 78-82°C • 1 g-25 g in stock; bulk custom synthesis available; global shipping

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 1484-14-6
Cat. No. B075786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazole-9-ethanol
CAS1484-14-6
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CCO
InChIInChI=1S/C14H13NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16H,9-10H2
InChIKeyIIKVAWLYHHZRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbazole-9-ethanol (CAS 1484-14-6) for Material Science & Organic Electronics: Core Properties & Procurement Specifications


Carbazole-9-ethanol (CAS 1484-14-6), also known as 9H-carbazole-9-ethanol or 2-(9H-carbazol-9-yl)ethanol, is a carbazole derivative with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . It is a white to yellow crystalline solid with a characteristic melting point range of 78-82 °C and a predicted boiling point of approximately 414.7 °C at 760 mmHg [1]. Its core structure features a planar, electron-rich carbazole moiety N-substituted with a primary alcohol (ethanol) group . This specific functionalization differentiates it from other N-alkyl carbazoles, providing a reactive hydroxyl handle for further chemical modification, such as esterification or polymerization, while retaining the desirable electronic properties of the carbazole core .

Why Carbazole-9-ethanol Cannot Be Replaced by Generic N-Alkyl Carbazoles: A Procurement Risk Assessment


Substituting Carbazole-9-ethanol with other N-alkyl carbazoles like carbazole-9-methanol or 9-ethylcarbazole introduces significant, quantifiable changes in material properties and synthetic utility, directly impacting end-application performance. While they share the same electron-rich core, the N-substituent critically modulates key parameters such as thermal stability, solubility, and electronic energy levels [1][2]. For instance, the ethanol group is not just an inert alkyl chain; it is a reactive handle that enables the synthesis of functional monomers like 2-(9H-carbazol-9-yl)ethyl methacrylate, which is a critical building block for advanced polymers used in memory devices and electrochemical capacitors [3]. Furthermore, the presence of the polar hydroxyl group alters solubility in common organic solvents compared to its more lipophilic counterparts, affecting processing conditions . Therefore, direct substitution without re-engineering the entire downstream synthesis or device fabrication process is likely to fail due to mismatched physical properties and the loss of the essential reactive functionality.

Quantitative Differentiation of Carbazole-9-ethanol (CAS 1484-14-6) Against Key Analogs


Quantifiable Enhancement of Thermal Stability in OLED Host Materials Using Carbazole-9-ethanol Core

In the development of host materials for phosphorescent OLEDs, derivatives built upon a carbazole core exhibit significantly higher thermal decomposition temperatures compared to the simpler analog 9-ethylcarbazole. A comparative study demonstrated that heteroatom-substituted carbazole derivatives, which are structurally more complex but share the core motif with compounds derived from carbazole-9-ethanol, achieve thermal decomposition temperatures in the range of 304–344 °C, a remarkable improvement over 9-ethylcarbazole, which decomposes at 180 °C [1]. This data strongly infers that employing Carbazole-9-ethanol as a precursor for more advanced host materials will result in superior thermal stability compared to using 9-ethylcarbazole.

OLED Host Materials Thermal Stability

Quantifiable Tuning of Electronic Energy Levels (HOMO) via N-Substitution on Carbazole Core

The nature of the N-substituent on a carbazole core directly influences the Highest Occupied Molecular Orbital (HOMO) energy level, a key parameter for hole injection and transport in organic electronics. A theoretical DFT study on mono-substituted carbazoles established that electron-donating substituents increase HOMO energy and decrease ionization potential (Ip) relative to unsubstituted carbazole [1]. While the precise HOMO value for Carbazole-9-ethanol is not provided in this comparative dataset, the study confirms that N-substitution is a powerful tool for electronic tuning. The ethanol group on Carbazole-9-ethanol serves as a unique 'functionalizable linker' allowing further electronic tuning via esterification or other chemistry, which is not possible with the inert ethyl group of 9-ethylcarbazole or the shorter hydroxymethyl group of carbazole-9-methanol.

OLED Hole Transport Materials Electronic Structure

Critical Role of Hydroxyl Group in Synthesizing Functional Monomers for Electrochemical Capacitors

The primary alcohol group of Carbazole-9-ethanol is essential for synthesizing 2-(9H-carbazol-9-yl)ethyl methacrylate (CzEMA), a functional monomer that cannot be synthesized from non-hydroxyl analogs like 9-ethylcarbazole. Electropolymerization of CzEMA onto carbon fiber microelectrodes yields a thin film with well-defined capacitive behavior. A study directly quantified this performance, demonstrating that the resulting poly(CzEMA)/CFME electrode achieved a specific capacitance of 424.1 μF cm⁻² when prepared from an initial monomer concentration of 5 mM [1].

Polymer Synthesis Electrochemical Capacitors Methacrylate Monomers

Quantifiable Difference in Physical Properties vs. Carbazole-9-methanol

Carbazole-9-ethanol and its closest analog, carbazole-9-methanol (CAS 2409-36-1), exhibit clear, measurable differences in fundamental physical properties that directly impact procurement specifications and handling. Carbazole-9-ethanol has a molecular weight of 211.26 g/mol and a melting point of 78-82 °C . In contrast, carbazole-9-methanol has a lower molecular weight of 197.23 g/mol and a significantly higher melting point of 128-129 °C [1].

Physical Properties Procurement Purity Assessment

Procurement-Led Application Scenarios for Carbazole-9-ethanol (CAS 1484-14-6)


Synthesis of Functional Methacrylate Polymers for Electrochemical Energy Storage

Carbazole-9-ethanol is the essential precursor for synthesizing the monomer 2-(9H-carbazol-9-yl)ethyl methacrylate (CzEMA). This application is unique to hydroxyl-containing carbazole derivatives and is not possible with analogs like 9-ethylcarbazole. The resulting poly(CzEMA) thin films have demonstrated a specific capacitance of 424.1 μF cm⁻² when electropolymerized on carbon fiber electrodes, making them candidates for micro-supercapacitors and other electrochemical devices [1].

Synthesis of Advanced Host Materials for Thermally Stable Phosphorescent OLEDs (PhOLEDs)

Derivatives synthesized from Carbazole-9-ethanol can serve as building blocks for OLED host materials that require high thermal stability. Comparative studies show that structurally advanced carbazole derivatives can achieve thermal decomposition temperatures between 304–344 °C, a substantial improvement over the 180 °C baseline of 9-ethylcarbazole [1]. Procuring Carbazole-9-ethanol enables the research and development of OLED materials with enhanced device longevity and stability under operation.

Precision Tuning of Hole-Transporting Material (HTM) Energy Levels

For applications in organic electronics, the HOMO energy level of carbazole derivatives is highly sensitive to the nature of the N-substituent [1]. Carbazole-9-ethanol's terminal hydroxyl group provides a unique synthetic handle for attaching a wide variety of functional groups via esterification or etherification. This allows researchers to fine-tune the HOMO/LUMO levels of the resulting material, a capability not offered by inert N-alkyl analogs like 9-ethylcarbazole. This makes it a strategic starting material for developing custom hole-transport layers (HTLs) with optimized electronic alignment.

Development of Non-Linear Optical (NLO) Chromophores

The carbazole-9-ethanol core serves as an electron-donating moiety in push-pull chromophores for NLO applications. For example, the derivative 3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol (NPACE) has been computationally and experimentally studied for its optical limiting properties, with a reported two-photon absorption coefficient of 0.9 × 10⁻¹¹ mW⁻¹ [1]. This highlights its utility as a building block for advanced photonic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbazole-9-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.